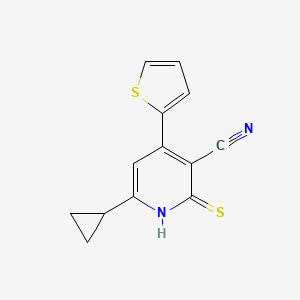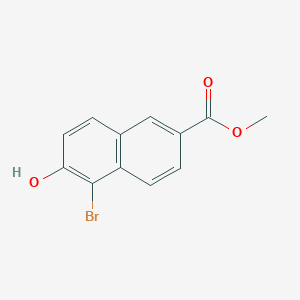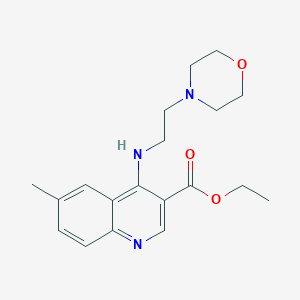
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide, also known as Furan-2-yl-3-(4-cyanophenyl)acrylamide, is a chemical compound that is used in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with the active site of PTPs. It binds to the catalytic cysteine residue of the enzyme, leading to the inhibition of its activity. This results in the modulation of cell signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with PTPs. By inhibiting PTP activity, it can potentially modulate cell signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PTP activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit PTP activity. This can be useful in studying the role of PTPs in cellular processes and in developing potential therapeutic agents for diseases such as cancer and autoimmune disorders. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the use of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research. One potential direction is the development of more selective PTP inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research is needed to better understand the potential toxicity of this compound and to develop safer methods for handling and using this compound in the lab.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to selectively inhibit PTP activity, which can have downstream effects on cellular processes such as proliferation and differentiation. While there are limitations to its use in the lab, there are several future directions for the development and application of this compound in scientific research.
Métodos De Síntesis
The synthesis of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-cyanobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling pathways. By inhibiting PTP activity, this compound can potentially be used as a therapeutic agent for diseases such as cancer and autoimmune disorders.
Propiedades
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-3-5-12(6-4-11)16-14(17)8-7-13-2-1-9-18-13/h1-9H,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHGKHDVAFLEP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
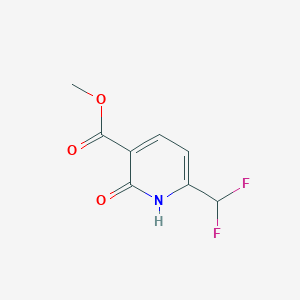
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
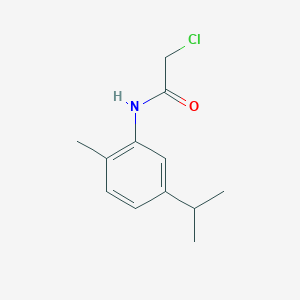
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
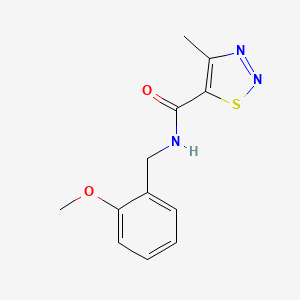
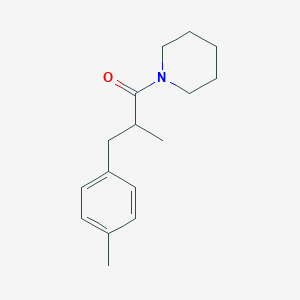
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
